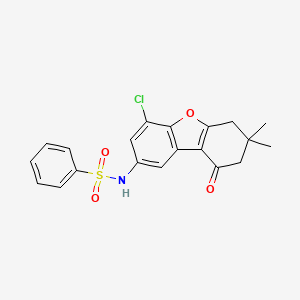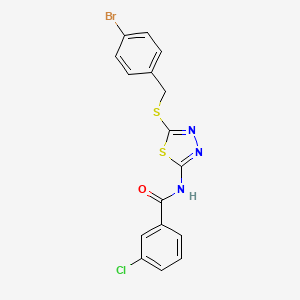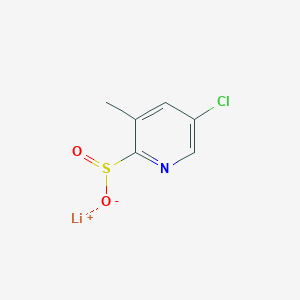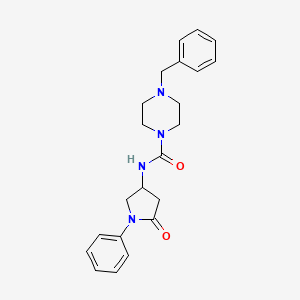![molecular formula C20H20N2O6S B2483765 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1428352-58-2](/img/structure/B2483765.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from readily available materials. A common approach includes the formation of Schiff bases, Staudinger reactions, and various forms of catalytic reactions to introduce specific functional groups or to construct the core skeleton of the molecule. For example, Nimbalkar et al. (2018) described the ultrasound-assisted synthesis of benzamide derivatives using green chemistry principles, indicating a trend towards more efficient and environmentally friendly synthetic methods in the field of organic chemistry (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. Saeed et al. (2020) reported on the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, demonstrating the detailed examination of molecular interactions and conformations in solid-state structures (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide compounds can participate in a variety of chemical reactions, such as the Bischler-Napieralski reaction to form cyclic compounds or the Suzuki-Miyaura coupling for constructing biaryl structures. The specific reactivity of "N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide" would depend on its functional groups, with potential for nucleophilic substitution reactions at the benzo[d][1,3]dioxole moiety or addition reactions at the but-2-yn-1-yl group.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, are crucial for their application in materials science and pharmaceuticals. The solubility and crystal structure can be influenced by the presence of specific functional groups, as seen in the study of novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, where experimental and theoretical analyses were used to understand its properties (Demir et al., 2015).
科学的研究の応用
Chemical Synthesis and Green Chemistry
The compound N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide, due to its complex structure, has potential applications in chemical synthesis, particularly in the creation of novel pharmacologically active scaffolds. For instance, the utilization of ultrasound-assisted synthesis, a method falling under green chemistry due to its energy efficiency and waste reduction, has been employed in creating derivatives of benzamides, demonstrating significant anti-tubercular activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL. These compounds also exhibited non-cytotoxic nature against human cancer cell lines, suggesting a safe profile for further drug development (Nimbalkar et al., 2018).
Drug Design and Molecular Docking
The intricate structure of benzamide derivatives, including those related to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide, provides a foundation for molecular docking studies, which are crucial in drug design. These studies help in understanding the interaction between drug candidates and biological targets, such as enzymes involved in disease pathways. The molecular docking approach aids in identifying the most active derivatives and understanding their interaction with key enzymes, thereby facilitating the design of more effective therapeutic agents.
Herbicidal Applications
Interestingly, derivatives of benzamides have also found applications in agriculture as herbicides. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, has shown herbicidal activity against annual and perennial grasses, highlighting the potential of such compounds in agricultural settings for the management of unwanted vegetation while possibly preserving forage legumes and certain crops (Viste et al., 1970).
Material Science
In the realm of materials science, the synthesis and properties of polymers based on ether linkages and aromatic units derived from compounds like 4-tert-butylcatechol, which shares structural similarities with the benzodioxole moiety in N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide, have been explored. These polymers exhibit noncrystalline structures, high solubility in polar solvents, and form transparent, flexible films, indicating their potential for various industrial applications (Hsiao et al., 2000).
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-22(2)29(24,25)17-8-5-15(6-9-17)20(23)21-11-3-4-12-26-16-7-10-18-19(13-16)28-14-27-18/h5-10,13H,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDXHRNLVOXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)



![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)

![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)
![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)